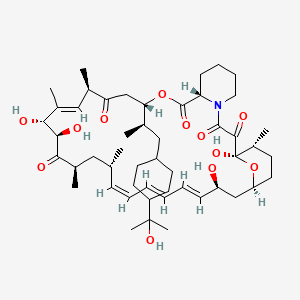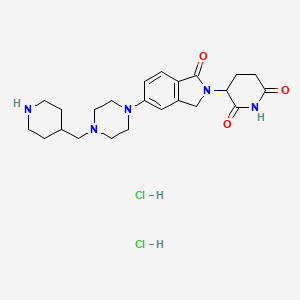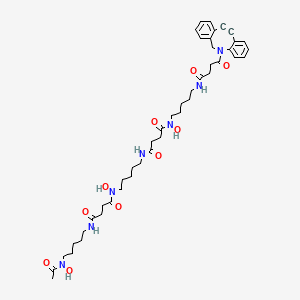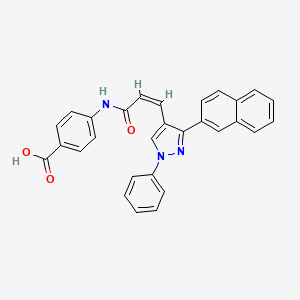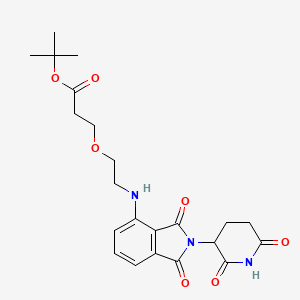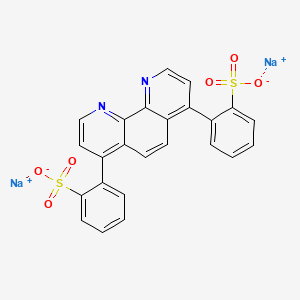
Bathophenanthroline disulfonic acid (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bathophenanthroline disulfonic acid (sodium) is a chemical compound known for its ability to form complexes with metal ions. It is widely used as a colorimetric reagent for the detection of iron in various samples. The compound is also known by its systematic name, 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt hydrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bathophenanthroline disulfonic acid (sodium) is synthesized through a multi-step process involving the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the synthesis of bathophenanthroline disulfonic acid (sodium) follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bathophenanthroline disulfonic acid (sodium) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron, palladium, and other transition metals .
Common Reagents and Conditions
Reduction: The compound itself is not typically involved in reduction reactions but can be used to detect reduced forms of metal ions.
Substitution: The sulfonic acid groups can participate in substitution reactions under specific conditions.
Major Products
The major products formed from these reactions are metal complexes, such as iron(II) complexes, which are often used in analytical chemistry for the detection and quantification of metal ions .
Aplicaciones Científicas De Investigación
Bathophenanthroline disulfonic acid (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for the detection of iron and other metal ions in aqueous solutions.
Biology: Employed in studies involving metal ion transport and chelation in biological systems.
Industry: Utilized in the preparation of luminescent metal complexes for various industrial applications.
Mecanismo De Acción
The primary mechanism of action of bathophenanthroline disulfonic acid (sodium) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, making them unavailable for biological transport or catalytic processes. This chelation mechanism is particularly useful in analytical chemistry for the detection and quantification of metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthroline: A related compound that also forms complexes with metal ions but lacks the sulfonic acid groups.
Neocuproine: Another phenanthroline derivative used in similar applications but with different substituents on the phenanthroline ring.
Uniqueness
Bathophenanthroline disulfonic acid (sodium) is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous analytical applications where other phenanthroline derivatives may not be as effective .
Propiedades
Fórmula molecular |
C24H14N2Na2O6S2 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
disodium;2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
JZGVJEDMSGTYSM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


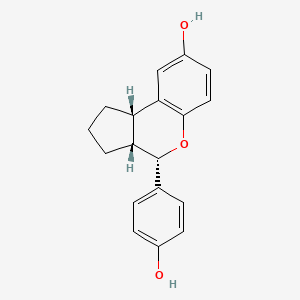
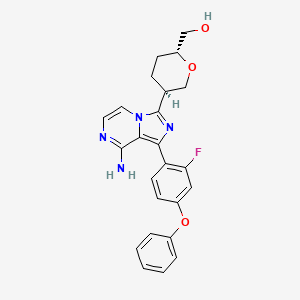


![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
